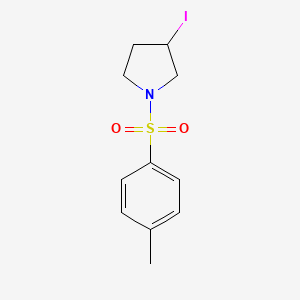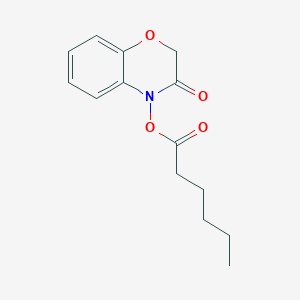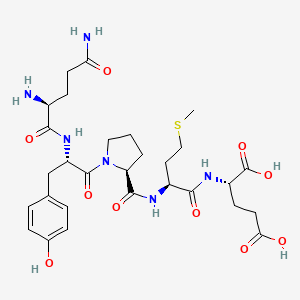
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid is a peptide compound composed of five amino acids: glutamine, tyrosine, proline, methionine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the food industry for enhancing flavors and improving the functional properties of proteins.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-glutamic acid: A dipeptide with similar structural features but fewer amino acids.
L-Tyrosyl-L-prolyl-L-methionyl-L-glutamic acid: A tetrapeptide lacking the glutamine residue.
L-Glutaminyl-L-tyrosyl-L-prolyl-L-alanine: A pentapeptide with alanine instead of glutamic acid.
Uniqueness
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glutamine, tyrosine, proline, methionine, and glutamic acid allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
920010-28-2 |
|---|---|
Molecular Formula |
C29H42N6O10S |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H42N6O10S/c1-46-14-12-19(26(41)33-20(29(44)45)9-11-24(38)39)32-27(42)22-3-2-13-35(22)28(43)21(15-16-4-6-17(36)7-5-16)34-25(40)18(30)8-10-23(31)37/h4-7,18-22,36H,2-3,8-15,30H2,1H3,(H2,31,37)(H,32,42)(H,33,41)(H,34,40)(H,38,39)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
HDXMCHQLUVZSIS-YFNVTMOMSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


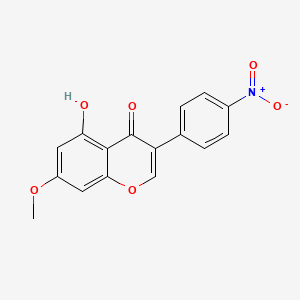

![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
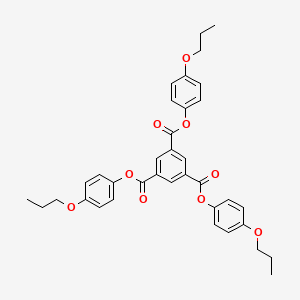
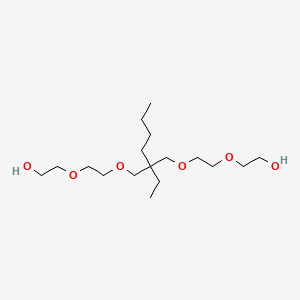
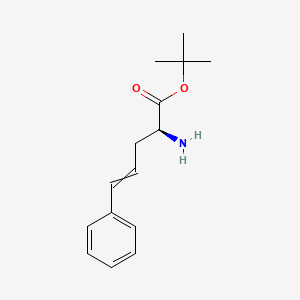
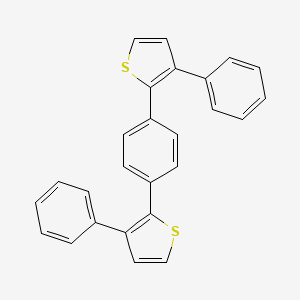
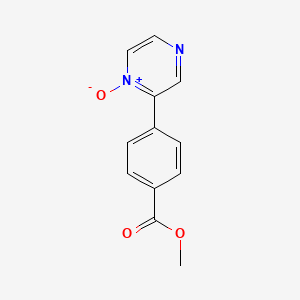

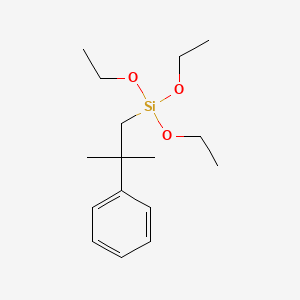
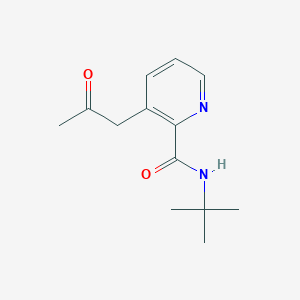
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
